N-(4-acetylphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
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Overview
Description
N-(4-acetylphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound with a unique structure that combines a furan ring, a benzothiazepine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multiple steps, starting with the preparation of the individual components. The furan ring can be synthesized through the cyclization of appropriate precursors, while the benzothiazepine ring is formed through a series of condensation reactions. The final step involves the coupling of these components under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(4-acetylphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Uniqueness
N-(4-acetylphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is unique due to its combination of a furan ring, a benzothiazepine ring, and a sulfonyl group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Biological Activity
N-(4-acetylphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's mechanism of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a multi-ring structure that includes an oxadiazole moiety and a pyrimidine derivative. The presence of these heterocycles is significant as they often contribute to the biological activity of compounds by facilitating interactions with various biological targets.
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : The oxadiazole ring can act as a hydrogen bond acceptor, allowing for binding to enzymes or receptors. This interaction may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
- Molecular Interactions : The structure allows for hydrophobic contacts and potential hydrogen bonding with target proteins, which is crucial for its biological efficacy.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance:
- The oxadiazole derivatives have shown significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Example A | A549 (Lung) | 1.61 ± 1.92 |
Example B | MCF-7 (Breast) | 1.98 ± 1.22 |
These findings suggest that this compound could potentially inhibit tumor growth through similar mechanisms .
Antimicrobial Activity
Compounds containing oxadiazole rings have also demonstrated antimicrobial properties against various pathogens. For example:
- Studies have shown that oxadiazole derivatives possess moderate to significant antibacterial activities against strains such as Escherichia coli and Staphylococcus aureus.
Case Studies
- Study on Oxadiazole Derivatives : A study synthesized a series of oxadiazole derivatives and evaluated their anti-proliferative effects on human cancer cell lines. Results indicated that specific substitutions in the oxadiazole ring enhanced cytotoxic activity .
- Molecular Docking Studies : Molecular docking simulations revealed that certain derivatives effectively bind to the active sites of target proteins involved in cancer progression and microbial resistance .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O4/c1-4-21-29-23(36-30-21)13-31-14-27-24-19-11-15(2)5-10-20(19)32(25(24)26(31)35)12-22(34)28-18-8-6-17(7-9-18)16(3)33/h5-11,14H,4,12-13H2,1-3H3,(H,28,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDYDZVDOSFTNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)C)CC(=O)NC5=CC=C(C=C5)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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